2-Methylbutanal-13C2
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Overview
Description
2-Methylbutanal-13C2, also known as 2-Methylbutyraldehyde-13C2, is a stable isotope-labeled compound. It is a derivative of 2-Methylbutanal, where two carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in research and development, particularly in the field of drug development as a tracer for quantitation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbutanal-13C2 can be synthesized through the incorporation of carbon-13 labeled ethyl 2-methylbutanoate. The synthetic route involves the use of stable heavy isotopes of carbon, which are incorporated into the molecular structure during the synthesis process .
Industrial Production Methods
The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure the incorporation of the carbon-13 isotope. The production process is carefully controlled to maintain the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutanal-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methylbutanoic acid.
Reduction: 2-Methylbutanol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Methylbutanal-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and metabolic pathways.
Biology: Employed in the study of metabolic processes and enzyme activities.
Medicine: Utilized in drug development to study pharmacokinetics and pharmacodynamics.
Industry: Used in the production of flavor compounds and as a biomarker for non-invasive surveillance of pathogens
Mechanism of Action
The mechanism of action of 2-Methylbutanal-13C2 involves its incorporation into molecular structures as a labeled compound. The carbon-13 isotope acts as a tracer, allowing researchers to track the compound’s behavior in various chemical and biological processes. This helps in understanding the molecular targets and pathways involved in these processes .
Comparison with Similar Compounds
2-Methylbutanal-13C2 can be compared with other similar compounds such as:
2-Methylbutanal: The non-labeled version of the compound.
3-Methylbutanal: Another branched-chain aldehyde with similar properties.
2-Methylpropanal: A related compound with a different branching structure.
The uniqueness of this compound lies in its carbon-13 labeling, which makes it particularly useful for research applications that require precise tracking and quantitation .
Properties
Molecular Formula |
C5H10O |
---|---|
Molecular Weight |
88.12 g/mol |
IUPAC Name |
2-methyl(3,4-13C2)butanal |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/i1+1,3+1 |
InChI Key |
BYGQBDHUGHBGMD-ZKDXJZICSA-N |
Isomeric SMILES |
CC([13CH2][13CH3])C=O |
Canonical SMILES |
CCC(C)C=O |
Origin of Product |
United States |
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